molecular formula C12H11ClN2O2 B13464126 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride CAS No. 2901101-77-5

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride

Cat. No.: B13464126
CAS No.: 2901101-77-5
M. Wt: 250.68 g/mol
InChI Key: JUMWJQKELHXXRE-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a pyridine ring via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride typically involves the coupling of a pyridine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography. The use of hydrochloric acid in the final step helps to convert the free base into its hydrochloride salt form, which is more stable and easier to handle .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antileukemia agent, the compound inhibits certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

2901101-77-5

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

3-(pyridin-4-ylamino)benzoic acid;hydrochloride

InChI

InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H

InChI Key

JUMWJQKELHXXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl

Origin of Product

United States

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